molecular formula C19H19N3O2S B2876263 N-(4-methoxyphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide CAS No. 851131-00-5

N-(4-methoxyphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide

Katalognummer: B2876263
CAS-Nummer: 851131-00-5
Molekulargewicht: 353.44
InChI-Schlüssel: IZEUVGHWAMCKOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-methoxyphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide, also known as MIA-1, is a novel compound that has shown promising results in scientific research. MIA-1 is a small molecule inhibitor that targets the protein tyrosine phosphatase 1B (PTP1B), which plays a critical role in regulating insulin signaling and glucose metabolism.

Wissenschaftliche Forschungsanwendungen

Computational and Pharmacological Evaluation

A study by M. Faheem (2018) investigated the computational and pharmacological potentials of novel derivatives, including compounds similar to N-(4-methoxyphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide. These compounds exhibited binding and moderate inhibitory effects across a range of assays, indicating their potential for tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This research highlights the compound's utility in developing therapeutic agents with diverse pharmacological activities (Faheem, 2018).

Antiprotozoal Activity

Another research by J. Pérez‐Villanueva et al. (2013) synthesized novel derivatives and tested them against protozoa like Trichomonas vaginalis and Giardia intestinalis. The findings revealed strong activity in the nanomolar range, suggesting the compound's significant antiprotozoal potential. This study showcases the application of such compounds in addressing parasitic infections, providing a basis for developing new antiprotozoal drugs (Pérez‐Villanueva et al., 2013).

Anticonvulsant Activity

Research conducted by Zeynep Aktürk et al. (2002) focused on the synthesis of omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives to explore their anticonvulsant activities. The study identified a compound with considerable anticonvulsant potential, indicating the relevance of such structures in developing new anticonvulsant medications (Aktürk et al., 2002).

Novel Nonpeptidic Bradykinin B1 Receptor Antagonist

A novel nonpeptidic B1 antagonist, closely related to the compound , was characterized for its antinociceptive pharmacology by F. Porreca et al. (2006). The study emphasized its high affinity for human and mouse B1 receptors and its significant antinociceptive actions, suggesting its application in treating inflammatory pain states and some aspects of neuropathic pain (Porreca et al., 2006).

Antimicrobial and Antitubercular Agents

A series of derivatives were synthesized and evaluated for their in vitro antibacterial, antifungal, and antitubercular activity by P. K. Ranjith et al. (2014). The synthesized compounds displayed interesting antimicrobial activity, with significant activity against Mycobacterium tuberculosis H37Rv strain, indicating their potential as antimicrobial and antitubercular agents (Ranjith et al., 2014).

Eigenschaften

IUPAC Name

N-(4-methoxyphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-14-4-3-5-16(12-14)22-11-10-20-19(22)25-13-18(23)21-15-6-8-17(24-2)9-7-15/h3-12H,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZEUVGHWAMCKOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.